3-(1H-Benzoimidazol-2-yl)-8-diethylaminomethyl-7-hydroxy-chromen-2-one
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Overview
Description
Benzimidazole is a bicyclic organic compound that consists of the fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s structurally similar to N-containing heterocycles such as purines .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents .Molecular Structure Analysis
Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives can be quite diverse, depending on the specific substituents present on the benzimidazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure and substituents .Scientific Research Applications
Synthesis and Biological Activities
- Benzoimidazole and chromen derivatives, including those incorporating the benzoimidazole moiety, are noted for their important biological activities, such as high Rho kinase inhibitory activity. Efficient synthesis methods for substituted 3-(1H-benzo[d]imidazol-2-yl)-4Hchromens have been developed, yielding these compounds in 48% to 89% yields through a one-pot, three-component reaction (Xiang Wang et al., 2019).
Antimicrobial and Antioxidant Properties
- The synthesis and biological evaluation of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives have demonstrated good inhibition efficacy against various microbial strains, showcasing their potential as biological agents (O. Nagaraja et al., 2020).
Anticancer Activity
- A series of 3-(lH-Benzimidazol-2-yl)-chromen-2-ones were synthesized and evaluated for their anticancer activity in vitro, showing very good activity against different tumor cell lines, highlighting their potential in cancer research (P. Narsimha Reddy et al., 2003).
Photophysical Properties
- Novel phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes have been synthesized, characterized, and noted for their induced fluorescence properties and enhanced photostability. These dyes exhibit red-shifted absorption maxima and emit in the far-red region, making them suitable for applications in dyeing and photostability studies (Amol G. Jadhav et al., 2018).
Antimicrobial Coatings
- Coumarin-thiazole derivatives, including 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, have been investigated for their antimicrobial activity and potential application in antimicrobial polyurethane coatings. These derivatives exhibit significant biological activity, making them useful in enhancing the antimicrobial properties of coatings (H. A. El‐Wahab et al., 2014).
Antidiabetic Activity
- Novel 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives have been synthesized and evaluated for their antidiabetic activity against α-glucosidase and α-amylase, indicating their potential as antidiabetic agents (V. Telvekar et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-(diethylaminomethyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-24(4-2)12-15-18(25)10-9-13-11-14(21(26)27-19(13)15)20-22-16-7-5-6-8-17(16)23-20/h5-11,25H,3-4,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMWYXYEIOIGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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